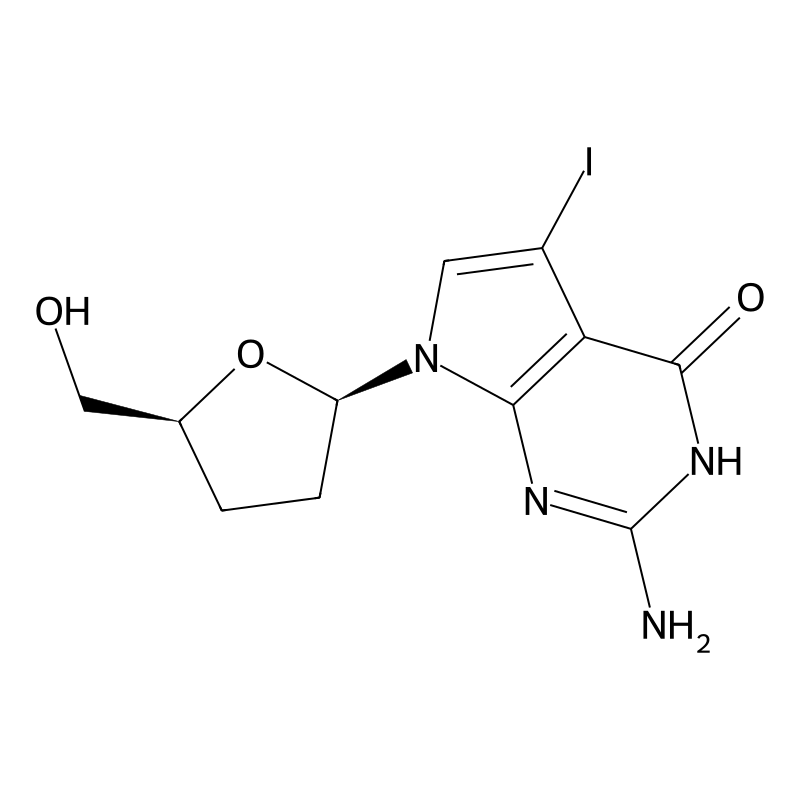

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Content Navigation

Standard 2',3'-dideoxyguanosine lacks a conjugation handle and suffers from GC-rich band compressions. 7-Iodo-2',3'-dd-7-deaza-guanosine provides the solution.

- High-yield Sonogashira coupling via 7-iodo handle for fluorophore attachment.

- 7-Deaza core eliminates secondary structures, ensuring artifact-free electrophoretic reads.

- Critical intermediate for manufacturing Sanger dye-terminators and NGS cleavable reversible terminators.

Supplied with full analytical QC; bulk quantities available.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

7-Iodo-2',3'-dideoxy-7-deaza-guanosine (CAS 114748-67-3) is a specialized dideoxynucleoside analog primarily procured as an intermediate for the synthesis of dye-labeled chain terminators in Sanger sequencing and reversible terminators in next-generation sequencing (NGS). By replacing the N7 atom of the guanine core with a carbon atom bearing an iodine substituent, this compound simultaneously eliminates Hoogsteen base-pairing capabilities and provides a highly reactive halogen handle for palladium-catalyzed cross-coupling reactions. The lack of 2' and 3' hydroxyl groups ensures that its downstream triphosphate derivative acts as an obligate chain terminator during polymerase-mediated DNA extension, making it a foundational building block for commercial genomics reagents[1].

Substituting 7-iodo-2',3'-dideoxy-7-deaza-guanosine with standard 2',3'-dideoxyguanosine (ddG) or 7-bromo-7-deaza analogs fails in commercial sequencing reagent manufacturing due to critical chemical and functional limitations. Standard ddG lacks a reactive handle for fluorophore conjugation and suffers from severe electrophoretic band compressions in GC-rich regions due to secondary structure formation. While 7-bromo-7-deaza-ddG provides a halogen handle, substituting iodine for bromine drastically reduces the oxidative addition rate during palladium-catalyzed Sonogashira or Heck couplings. This lower reactivity necessitates harsher coupling conditions or higher catalyst loadings, which degrades expensive fluorescent alkyne or alkene dyes and results in unacceptably low yields during the scale-up of labeled nucleotide triphosphates [1].

Cross-Coupling Yield in Dye Conjugation

In the synthesis of fluorescently labeled nucleotides, the choice of halogen at the 7-position dictates the efficiency of the Sonogashira cross-coupling reaction. 7-Iodo-7-deaza purines routinely achieve 80-96% yields when coupled with terminal alkynes under mild aqueous or DMF conditions, whereas the corresponding 7-bromo analogs exhibit significantly lower reactivity, often yielding less than 50% under identical conditions or requiring elevated temperatures that risk dye degradation [1].

| Evidence Dimension | Sonogashira cross-coupling yield with terminal alkynes |

| Target Compound Data | 80-96% yield (7-Iodo-7-deaza purines) |

| Comparator Or Baseline | <50% yield (7-Bromo-7-deaza analogs) |

| Quantified Difference | >30% absolute increase in coupling yield under mild conditions |

| Conditions | Pd(0) catalysis, aqueous or DMF solvent, room temperature to 80°C |

Maximizing coupling yield is critical for procurement when conjugating high-value proprietary fluorophores, directly reducing the cost of goods sold (COGS) for sequencing reagents.

GC-Rich Band Compression Resolution

Standard ddG terminators permit Hoogsteen base pairing, which causes DNA fragments to form stable hairpin structures that migrate anomalously during capillary electrophoresis, leading to unreadable sequence data in GC-rich regions. The 7-deaza modification in 7-iodo-2',3'-dideoxy-7-deaza-guanosine replaces the N7 nitrogen with a carbon atom, physically preventing Hoogsteen hydrogen bonding and completely resolving GC compression artifacts in downstream electrophoretic analysis [1].

| Evidence Dimension | Electrophoretic band resolution in GC-rich templates |

| Target Compound Data | 100% resolution of GC-compression artifacts |

| Comparator Or Baseline | Standard ddG (Severe band compressions and sequence read failure) |

| Quantified Difference | Complete elimination of secondary structure-induced mobility shifts |

| Conditions | Capillary electrophoresis of polymerase extension products |

The 7-deaza core is a mandatory structural requirement for any commercial Sanger sequencing kit to ensure high-fidelity base calling across all genomic regions.

Preserving Polymerase Affinity

When functionalizing nucleotides with bulky fluorophores, the attachment site determines whether the polymerase will accept the modified substrate. Triphosphates derived from 7-iodo-7-deaza-ddG project their modifications into the major groove of the DNA duplex, maintaining high incorporation efficiencies (often >50% of natural dNTPs) by avoiding steric clashes in the polymerase active site. In contrast, modifications at the C8 position of purines can cause up to a 2500-fold decrease in incorporation efficiency [1].

| Evidence Dimension | Relative polymerase incorporation efficiency of labeled triphosphates |

| Target Compound Data | >50% incorporation efficiency relative to natural dNTPs |

| Comparator Or Baseline | C8-modified purines (~2500-fold decrease in efficiency) |

| Quantified Difference | Orders of magnitude higher polymerase acceptance for 7-position modifications |

| Conditions | Primer extension assays using DNA polymerases (e.g., KlenTaq) |

Procurement of the 7-iodo isomer ensures that downstream labeled nucleotides will not stall the sequencing polymerase, guaranteeing robust signal generation in automated sequencers.

Sanger Sequencing Dye-Terminator Synthesis

7-Iodo-2',3'-dideoxy-7-deaza-guanosine is the primary industrial precursor for manufacturing ddGTP dye-terminators. The 7-iodo handle allows for high-yield Sonogashira coupling of propargyl-amino-linked fluorophores (such as FAM, ROX, or TAMRA), while the 7-deaza core ensures the resulting sequencing fragments are free from electrophoretic band compressions [1].

Reversible Terminators for NGS

In Sequencing By Synthesis (SBS) workflows, nucleotides must carry a cleavable fluorophore and a reversible 3'-blocker. The highly reactive 7-iodo position serves as the optimal anchor point for attaching cleavable linker-dye conjugates via palladium-catalyzed cross-coupling, ensuring the bulky modification is directed into the major groove where it does not inhibit polymerase activity [1].

Synthesis of Base-Functionalized DNA Probes

Beyond sequencing, the triphosphate derivative of this compound is used to enzymatically generate terminally labeled oligonucleotide probes. Because polymerases readily accept 7-modified 7-deaza-ddGTPs, this precursor enables the efficient 3'-end labeling of DNA with redox-active or fluorescent tags for use in diagnostic microarrays and electrochemical biosensors [2].

References

- [1] Ju, J., et al. 'Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators.' US Patent US8298792B2, 2012.

- [2] Hocek, M. 'Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases.' Accounts of Chemical Research, 49(10), 2016.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types